CellTracker CM-DiI
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Overview
Description
CellTracker CM-DiI is a fluorescent dye that is widely used for monitoring cell movement and location. It is a derivative of DiI, designed to freely pass through cell membranes into cells, where it is transformed into cell membrane-impermeant reaction products. This dye is well retained in living cells, allowing for multigenerational tracking of cellular movements .
Preparation Methods
CellTracker CM-DiI is synthesized as a derivative of DiI, incorporating a thiol-reactive chloromethyl substituent. This modification enhances its water solubility compared to DiI, facilitating the preparation of staining solutions for cell suspensions and fixed cells . The synthetic route involves the reaction of DiI with chloromethylbenzoyl chloride under controlled conditions to introduce the chloromethyl group . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, followed by purification and quality control to ensure the dye’s stability and efficacy .
Chemical Reactions Analysis
CellTracker CM-DiI undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can react with thiol-containing peptides and proteins, forming stable conjugates.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the dye’s stability under various conditions suggests it can withstand mild oxidative and reductive environments.
Major Products: The primary product of the substitution reaction is a thiol-conjugated dye, which is membrane-impermeant and retained within the cell.
Scientific Research Applications
Mechanism of Action
The mechanism of action of CellTracker CM-DiI involves its ability to freely pass through cell membranes and subsequently react with intracellular thiol groups. This reaction forms membrane-impermeant products that are retained within the cell . The dye’s fluorescence allows for the visualization of cell movement and location over multiple generations, making it a powerful tool for long-term cell tracking .
Comparison with Similar Compounds
CellTracker CM-DiI is unique due to its enhanced water solubility and stability compared to other DiI derivatives. Similar compounds include:
SP-DiIC18(3): A sulfonated derivative of DiI with improved water solubility but different spectral properties.
This compound stands out due to its ability to retain fluorescence through fixation, permeabilization, and paraffin embedding procedures, making it particularly useful for immunohistochemical studies and other applications requiring tissue processing .
Properties
Molecular Formula |
C68H105Cl2N3O |
---|---|
Molecular Weight |
1051.5 g/mol |
IUPAC Name |
4-(chloromethyl)-N-[[(2E)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride |
InChI |
InChI=1S/C68H104ClN3O.ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-52-71-62-43-38-37-42-60(62)67(3,4)64(71)44-41-45-65-68(5,6)61-54-58(56-70-66(73)59-49-46-57(55-69)47-50-59)48-51-63(61)72(65)53-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-38,41-51,54H,7-36,39-40,52-53,55-56H2,1-6H3;1H |
InChI Key |
KIBIHOGAIMOBNZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CCl)C(/C1=C\C=C\C4=[N+](C5=CC=CC=C5C4(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CCl)C(C1=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Cl-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.